molecular formula C17H19N3O3S2 B2774604 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034567-17-2

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No. B2774604
CAS RN: 2034567-17-2
M. Wt: 377.48
InChI Key: QUSIGOBAJHLUIA-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide” is a type of sulfonamide . Sulfonamides are a group of compounds that have a wide range of applications, including antibacterial drugs . They are also active against seizures and inhibit various enzymes such as human leukocyte elastase, cathespin G, and HIV-1 protease .


Synthesis Analysis

The synthesis of this compound involves the Hinsberg reaction, first described by Oscar Hinsberg in 1890 . In this reaction, the corresponding amine is shaken with benzyl or p-tolylsulfonyl chloride in the presence of an aqueous base . For example, p-Cyanobenzenesulphonyl chloride (2.33 g, 0.0115 mol) was added gradually to a solution of 2-(5-methyl-2-furyl)aniline (1.00 g, 0.00577 mol) in pyridine (7 mL) under stirring and cooling in an ice–water bath .


Molecular Structure Analysis

In the title compound, intramolecular interactions are observed between the furan and benzene rings of the 4-cyanophenyl group . In the crystal, molecules are connected via C—H O and C—H N hydrogen bonds, forming layers parallel to the (100) plane . These layers are interconnected by C—H interactions and weak van der Waals interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily the Hinsberg reaction and the subsequent reactions with ammonia, and primary and secondary amines . A primary amine will form a soluble sulfonamide salt in the presence of aqueous alkali (either KOH or NaOH). A secondary amine in the same reaction forms an insoluble sulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The intramolecular interactions between the furan and benzene rings of the 4-cyanophenyl group, as well as the intermolecular hydrogen bonds and van der Waals interactions, contribute to its physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzenesulfonamide derivatives, including structures related to the specified compound, involves multiple step reactions incorporating various substituents to enhance their potential biological activities. These syntheses often include cyclization reactions, diazotization, and couplings under specific conditions to obtain targeted sulfonamide derivatives. The structural characterization of these compounds is achieved using analytical data and spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, confirming the formation of novel structures with potential biological relevance (El-Gaby et al., 2018).

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds have shown higher potency and efficacy compared to established drugs, indicating the potential of sulfonamide derivatives in cancer treatment applications (Alqasoumi et al., 2010).

Antimicrobial Activity

Compounds containing the sulfonamide group have been assessed for their antimicrobial activity through qualitative and quantitative assays, including minimum inhibitory concentration (MIC) studies. These compounds exhibit antimicrobial properties against various strains, highlighting their potential as antimicrobial agents (El-Gaby et al., 2018).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoforms, with some compounds showing significant activity. These findings suggest the utility of such derivatives in designing inhibitors for specific isoforms of carbonic anhydrase, which can be relevant in treating various diseases (Lolak et al., 2019).

Mechanism of Action

The mechanism of action of sulfonamides, such as this compound, is primarily through their inhibitory effects on various enzymes . They are known to inhibit enzymes such as human leukocyte elastase, cathespin G, and HIV-1 protease .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications, particularly in the field of medicine given the known properties of sulfonamides . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

4-cyano-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c18-12-14-3-5-15(6-4-14)25(21,22)19-13-16(17-2-1-9-23-17)20-7-10-24-11-8-20/h1-6,9,16,19H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSIGOBAJHLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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